molecular formula C22H17N5 B5159809 N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine

N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine

Cat. No. B5159809
M. Wt: 351.4 g/mol
InChI Key: MUHCEFUPKWRXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine, also known as BPI-7711, is a novel small molecule inhibitor that has shown promising results in scientific research applications. It belongs to the class of phthalazinamine compounds and has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine exerts its effects by inhibiting the activity of a protein kinase enzyme called Polo-like kinase 1 (PLK1). PLK1 plays a critical role in cell division and is overexpressed in many types of cancer. Inhibition of PLK1 by N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine leads to cell cycle arrest and apoptosis, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of PLK1 in vitro and in vivo, which leads to the inhibition of cancer cell growth. In addition, it has also been found to suppress the activity of immune cells, which makes it a potential candidate for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine is its specificity for PLK1, which makes it a potential candidate for the treatment of cancer and autoimmune disorders. However, one of the limitations of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine is its low solubility, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine. One potential direction is the development of more potent and selective inhibitors of PLK1. Another direction is the investigation of the potential therapeutic applications of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine in other diseases, such as viral infections and neurological disorders. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine in vivo.

Synthesis Methods

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 2-bromo-1-phenylphthalazine in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has also been shown to suppress the activity of immune cells, which makes it a potential candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c1-2-8-15(9-3-1)21-16-10-4-5-11-17(16)22(27-26-21)23-14-20-24-18-12-6-7-13-19(18)25-20/h1-13H,14H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHCEFUPKWRXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine

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